1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
Overview
Description
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol. It is a useful research chemical for organic synthesis and other chemical processes.
Preparation Methods
The synthesis of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline. The reaction conditions often include the use of bromine or a bromine source in an appropriate solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological activities and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science. Detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline can be compared with similar compounds like:
6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the acetyl group, which may affect its reactivity and applications.
1-Acetyl-1,2,3,4-tetrahydroquinoline:
The presence of both the acetyl and bromine groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQKJGRWIRTURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176726 | |
Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22190-40-5 | |
Record name | 1-(6-Bromo-3,4-dihydro-1(2H)-quinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22190-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022190405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ACETYL-6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD3GNJ239 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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